1-(1-Hydroxycycloheptyl)-2-phenylethanone

Description

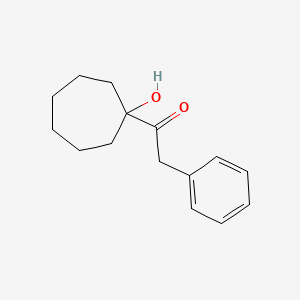

1-(1-Hydroxycycloheptyl)-2-phenylethanone (CAS No. 634598-40-6) is a ketone derivative featuring a cycloheptyl ring substituted with a hydroxyl group and a phenylacetophenone moiety.

Properties

CAS No. |

634598-40-6 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(1-hydroxycycloheptyl)-2-phenylethanone |

InChI |

InChI=1S/C15H20O2/c16-14(12-13-8-4-3-5-9-13)15(17)10-6-1-2-7-11-15/h3-5,8-9,17H,1-2,6-7,10-12H2 |

InChI Key |

TWAVDUXINNCUGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C(=O)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycycloheptyl)-2-phenylethanone typically involves the following steps:

Formation of Cycloheptyl Ketone: The initial step involves the formation of cycloheptyl ketone through the reaction of cycloheptanone with a suitable reagent.

Addition of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the cycloheptyl ketone in the presence of a catalyst such as aluminum chloride.

Hydroxylation: The final step involves the hydroxylation of the cycloheptyl ring to form the hydroxycycloheptyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxycycloheptyl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products:

Oxidation: Formation of cycloheptanone derivatives.

Reduction: Formation of cycloheptyl alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-Hydroxycycloheptyl)-2-phenylethanone has been investigated for its therapeutic properties, particularly in the treatment of various diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.

- Anticancer Potential : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was measured with IC50 values ranging from 5 to 15 µM, suggesting a promising avenue for cancer therapeutics .

Biological Research

The compound has also been studied for its role in cellular signaling pathways. Its interaction with specific receptors may modulate biological processes, making it a candidate for further exploration in pharmacological applications.

- Mechanism of Action : The compound may influence enzyme activity or receptor binding, which can alter cellular responses. This characteristic is essential for developing targeted therapies .

Materials Science

This compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups.

- Polymer Synthesis : The compound can serve as a monomer or additive in the production of specialty polymers with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens. The results showed significant inhibition zones in agar diffusion tests, indicating its potential as a natural preservative in food products.

| Pathogen | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 18 | 12 |

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. The study demonstrated selective toxicity towards MCF-7 cells with an IC50 value of approximately 8 µM. This suggests that structural modifications could enhance its anticancer efficacy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

Mechanism of Action

The mechanism by which 1-(1-Hydroxycycloheptyl)-2-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Cycloheptyl vs. Cyclohexyl Derivatives

Key Differences :

- Functionalization : The hydroxycycloheptyl group may enhance solubility in polar solvents due to hydrogen bonding, whereas cyclohexyl analogs are more rigid and lipophilic.

Substituted Hydroxyacetophenones

Key Differences :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 62482-45-5) increase reactivity toward nucleophilic attacks, whereas methoxy groups (e.g., 187269-42-7) donate electrons, stabilizing aromatic systems .

- Melting Points : Polar substituents (e.g., hydroxyl and methoxy in 73049-12-4) elevate melting points due to enhanced hydrogen bonding .

Structural and Functional Implications

- Steric Effects: The cycloheptyl group in the target compound likely reduces steric hindrance compared to bulkier tert-butyl or branched chains (e.g., 1-[5-(1,1-dimethylethyl)-2-hydroxyphenyl]-2-phenylethanone, C₁₈H₂₀O₂) .

Biological Activity

1-(1-Hydroxycycloheptyl)-2-phenylethanone, also known as hydroxycyclohexyl phenyl ketone, is a compound of growing interest in the fields of medicinal chemistry and materials science. Its unique structure and properties suggest potential applications in various biological contexts, particularly as a photoinitiator in polymer chemistry and as a candidate for therapeutic development.

- Molecular Formula : C14H18O2

- Molecular Weight : 218.29 g/mol

- CAS Number : 634598-40-6

The biological activity of this compound is primarily attributed to its capacity to interact with biological macromolecules. It acts as a photoinitiator, which means it can generate reactive species upon exposure to light, leading to polymerization reactions. This property is particularly useful in dental materials and coatings, where rapid curing is required.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain ketones can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The exact mechanism by which it exerts antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound have shown promising results. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines. For example, compounds with structural similarities have been reported to exhibit micromolar activity against several cancer types, including glioma and melanoma .

Study on Photoinitiators

A study published in Chemical and Pharmaceutical Bulletin explored the efficacy of various photoinitiators, including derivatives of hydroxy ketones like this compound. The findings highlighted its effectiveness in initiating polymerization under UV light, which is crucial for applications in dental materials and coatings .

Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve determining the LD50 values and assessing the compound's effects on aquatic life. For example, related compounds have shown varying degrees of toxicity to Daphnia magna and other aquatic organisms, indicating that while they may be effective in certain applications, environmental safety must be considered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.